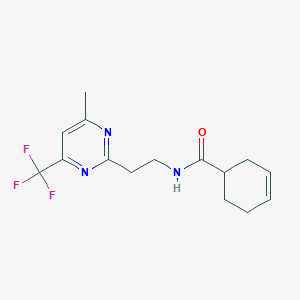

N-(2-(4-甲基-6-(三氟甲基)嘧啶-2-基)乙基)环己-3-烯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been studied using X-Ray diffraction analysis .Chemical Reactions Analysis

The synthesis of pyrimidine derivatives often involves reactions with substituted aldehydes, ethyl acetoacetate, and urea .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .科学研究应用

基因表达的抑制效应

基因表达抑制剂

研究表明,与 N-(2-(4-甲基-6-(三氟甲基)嘧啶-2-基)乙基)环己-3-烯甲酰胺相关的化合物可以抑制 NF-kappaB 和 AP-1 基因表达。已经针对这些抑制剂进行了基于细胞的活性分析和口服生物利用度的潜力,对嘧啶部分的修饰显示出对活性和生物利用度的不同影响 (M. Palanki 等人,2000).

抗癌和抗炎特性

抗癌和抗 5-脂氧合酶剂

已经合成并评估了新型吡唑并嘧啶衍生物的抗癌和抗 5-脂氧合酶活性,展示了该化合物在针对癌症和炎症的治疗应用中的潜力 (A. Rahmouni 等人,2016).

组蛋白脱乙酰酶抑制以用于癌症治疗

HDAC 抑制

具有类似嘧啶-2-基结构的衍生物被设计为同种型选择性小分子组蛋白脱乙酰酶 (HDAC) 抑制剂。它选择性地抑制 HDAC 1-3 和 11,在体内表现出显着的抗肿瘤活性,表明其作为抗癌药物的潜力 (Nancy Z. Zhou 等人,2008).

抗菌活性

抗菌剂

从 2-氯-6-乙氧基-4-乙酰吡啶开始,合成与噻吩环稠合的嘧啶酮和恶嗪酮衍生物表现出良好的抗菌和抗真菌活性。这突出了此类化合物在新型抗菌药物开发中的潜在用途 (A. Hossan 等人,2012).

抗惊厥特性

抗惊厥烯胺酮

测定了与所讨论化合物相关的抗惊厥烯胺酮的晶体结构,提供了对其构象和分子间相互作用的见解。这项研究有助于理解结构特征如何与抗惊厥活性相关 (M. Kubicki 等人,2000).

作用机制

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests that it may interact with a variety of proteins or enzymes, potentially influencing their function .

Mode of Action

The presence of a trifluoromethyl group (-cf3) in its structure suggests that it may exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

The compound may be involved in various biochemical pathways. For instance, it may participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Pharmacokinetics

The presence of a trifluoromethyl group (-cf3) in its structure suggests that it may have improved drug potency .

Result of Action

It is suggested that the compound may have potential neuroprotective and anti-neuroinflammatory effects .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

未来方向

属性

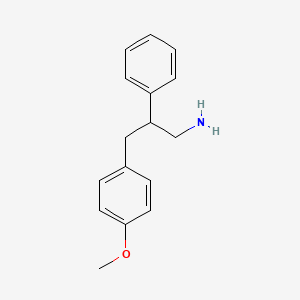

IUPAC Name |

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3N3O/c1-10-9-12(15(16,17)18)21-13(20-10)7-8-19-14(22)11-5-3-2-4-6-11/h2-3,9,11H,4-8H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSSPZPTOYQLJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)C2CCC=CC2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(3-Chlorophenyl)but-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2888149.png)

![2,6-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2888154.png)

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(p-tolyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2888156.png)

![4-amino-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2888159.png)

![N-(3-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2888163.png)

![3,4-Dimethyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2888164.png)

![3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide](/img/structure/B2888167.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxynicotinamide](/img/structure/B2888170.png)